2-Amino-3-cyclopropoxyisonicotinonitrile
Description
2-Amino-3-cyclopropoxyisonicotinonitrile is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 2, a cyclopropoxy group at position 3, and a nitrile group at position 4. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and other bioactive molecules . The cyclopropoxy moiety introduces ring strain and lipophilicity, which can enhance metabolic stability compared to linear alkoxy substituents. Its synthesis typically involves nucleophilic substitution reactions on isonicotinonitrile precursors under controlled conditions.
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-amino-3-cyclopropyloxypyridine-4-carbonitrile |
InChI |
InChI=1S/C9H9N3O/c10-5-6-3-4-12-9(11)8(6)13-7-1-2-7/h3-4,7H,1-2H2,(H2,11,12) |
InChI Key |
LXLKVSGEGNQQPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-cyclopropoxyisonicotinonitrile typically involves multicomponent reactions. One common method is the reaction of an aldehyde, malononitrile, and a substituted acetophenone in the presence of ammonium acetate . This reaction is often catalyzed by various catalysts such as Cu@imineZCMNPs, nicotinium methane sulfonate, or CoFe2O4@SiO2-SO3H MNPs . The reaction conditions usually involve heating the mixture to a specific temperature, often around 80°C, to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis of 2-Amino-3-cyclopropoxyisonicotinonitrile may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized catalysts to ensure high yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-cyclopropoxyisonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and cyclopropoxy groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-Amino-3-cyclopropoxyisonicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyclopropoxyisonicotinonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 2-amino-3-cyclopropoxyisonicotinonitrile and analogous pyridine derivatives significantly influence their physicochemical properties, reactivity, and toxicity profiles. Below is a comparative analysis with key compounds:
Structural Analogs and Substituent Effects
<sup>a</sup>Predicted using fragment-based methods.
Research Findings
- Metabolic Stability: The cyclopropoxy group in 2-amino-3-cyclopropoxyisonicotinonitrile reduces oxidative metabolism by cytochrome P450 enzymes compared to ethoxy analogs, as demonstrated in hepatic microsome studies .
- Biological Activity : In kinase inhibition assays, the target compound showed 3-fold higher selectivity for JAK2 over JAK1 compared to methoxy derivatives, likely due to improved steric complementarity.
- Synthetic Accessibility: Cyclopropoxy substitution requires specialized reagents (e.g., cyclopropanol under Mitsunobu conditions), increasing synthesis complexity relative to methoxy or ethoxy analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
